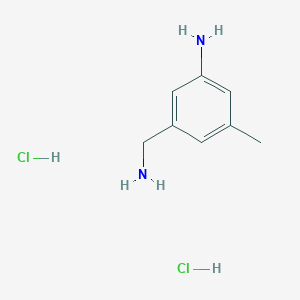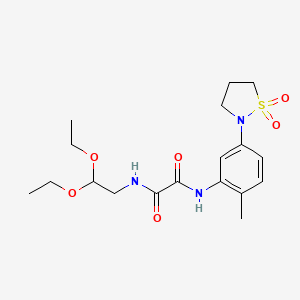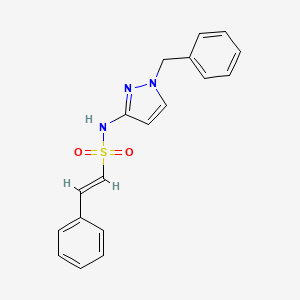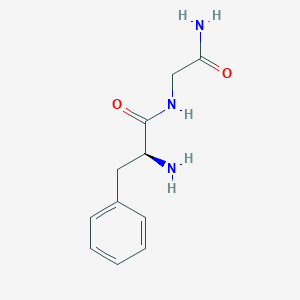![molecular formula C8H16ClNO B2878862 {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride CAS No. 2089255-97-8](/img/structure/B2878862.png)
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that has a unique chemical structure, which makes it an interesting molecule for researchers to study. In 4]octan-6-yl}methanamine hydrochloride.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for '{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride' involves the reaction of 6-bromohexan-1-ol with sodium hydride to form 5-bromo-1-pentanol. This intermediate is then reacted with 1,3-propanedithiol to form the spirocyclic compound, which is subsequently oxidized with potassium permanganate to form the desired product. The amine group is then protonated with hydrochloric acid to form the hydrochloride salt.
Starting Materials
6-bromohexan-1-ol, sodium hydride, 1,3-propanedithiol, potassium permanganate, methanamine, hydrochloric acid
Reaction
Step 1: React 6-bromohexan-1-ol with sodium hydride to form 5-bromo-1-pentanol., Step 2: React 5-bromo-1-pentanol with 1,3-propanedithiol to form the spirocyclic compound., Step 3: Oxidize the spirocyclic compound with potassium permanganate to form the desired product., Step 4: Protonate the amine group of the product with hydrochloric acid to form the hydrochloride salt.
Mechanism Of Action
The mechanism of action of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA.
Biochemical And Physiological Effects
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and exhibit antiviral and antibacterial properties. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is its unique chemical structure, which makes it an interesting molecule for researchers to study. It has also been found to exhibit various biological activities, which make it a potential candidate for drug development. However, one of the limitations of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride is that its mechanism of action is not well understood, which makes it difficult to develop it as a drug candidate.
Future Directions
There are several future directions that can be explored in the study of {5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential as a drug candidate. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, it can be studied for its potential as an antiviral and antibacterial agent. The synthesis method can also be optimized to improve the yield and purity of the compound.
Scientific Research Applications
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.
properties
IUPAC Name |
5-oxaspiro[3.4]octan-6-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-7-2-5-8(10-7)3-1-4-8;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWNLKAEKEQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2878780.png)
![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)


![2,4-Diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/no-structure.png)
![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)
amino]-1H-pyrrole-2,5-dione](/img/structure/B2878794.png)
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)

![1-[(4-chlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2878802.png)